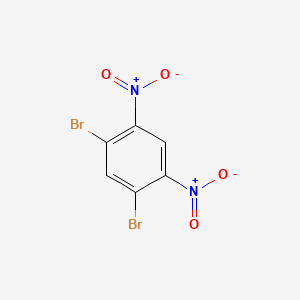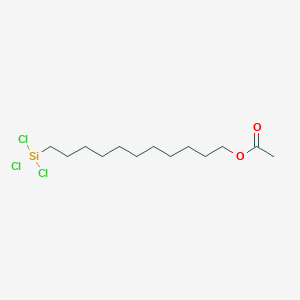![molecular formula C11H8N2O2S B1587495 N-[(2-Cyanoethyl)thio]phthalimide CAS No. 88683-57-2](/img/structure/B1587495.png)
N-[(2-Cyanoethyl)thio]phthalimide
Descripción general
Descripción
N-[(2-Cyanoethyl)thio]phthalimide, also known as NCEP, is an organic compound that has a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and reagents. NCEP has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, NCEP has been used in the synthesis of fluorescent probes, fluorescent dyes, and other fluorescent compounds.
Aplicaciones Científicas De Investigación
Synthesis of Diversified Compounds
N-[(2-Cyanoethyl)thio]phthalimide and related compounds are pivotal in the synthesis of various chemically diverse compounds. For instance, [(Ethoxycarbonyl)difluoromethyl]thio]phthalimide is used as a shelf-stable and convertible reagent for preparing fluoroalkylthiolated compounds. This reagent effectively reacts with heteroarenes/arenes, β-ketoesters, oxindoles, and thiols, and its ethoxycarbonyl group can be easily converted into different functional groups (Shen et al., 2017).
Synthesis of Oligonucleotide Phosphoroselenoates
Se-(2-cyanoethyl)phthalimide, derived from di-(2-cyanoethyl) diselenide, is an efficient selenium transfer reagent in the synthesis of selenophosphates. This compound is pivotal in forming Se-(2-cyanoethyl) oligonucleotide phosphoroselenoate triesters, which are further deprotected to yield oligonucleotide phosphoroselenoate diesters in excellent yields (Tram et al., 2007).
Development of Biologically Active Agents
N-(Trifluoromethylthio)phthalimide, a variant, is a key reagent for trifluoromethylthiolation in organic synthesis. It is useful in the pharmaceutical and agrochemical research and development sectors, particularly for producing CF3 S-containing molecules, which are biologically active agents (Pluta et al., 2014).
Photocyclization Reactions for Macrocycle Production
Phthalimides containing N-linked omega-trimethylsilylmethyl-substituted polyether, polythioether, and polysulfonamide chains are used in photocyclization reactions. These reactions efficiently produce macrocyclic polyether, polythioether, and polysulfonamide products, following single electron transfer (SET)-desilylation pathways (Yoon et al., 2001).
Fluorescent Probes for Thiol Detection
A phthalimide-based dye, which acts as a fluorescent probe for thiol detection, leverages photo-induced electron transfer (PET) and excited state intramolecular proton transfer (ESIPT) mechanisms. This probe can detect thiols quantitatively and selectively, and has been successfully used for imaging thiols in living cells (Liu et al., 2015).
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDBGUIRMGSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398974 | |
| Record name | N-[(2-Cyanoethyl)thio]phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Cyanoethyl)thio]phthalimide | |
CAS RN |
88683-57-2 | |
| Record name | N-[(2-Cyanoethyl)thio]phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2-Cyanoethyl)thio]phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)












